
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone is a synthetic organic compound characterized by its unique furanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde and phenylacetic acid.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the furanone ring.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(2-fluorophenyl)-3-oxo-4-(phenylcarbonyl)furan-2(5H)-one.
Reduction: Formation of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
- 5-(2-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
- 5-(2-methylphenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
Uniqueness
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C17H11FO4 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C17H11FO4/c18-12-9-5-4-8-11(12)16-13(15(20)17(21)22-16)14(19)10-6-2-1-3-7-10/h1-9,16,19H/b14-13+ |
InChI-Schlüssel |
RCQQRPYOUWLPJW-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/2\C(OC(=O)C2=O)C3=CC=CC=C3F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B282368.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
![1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B282370.png)
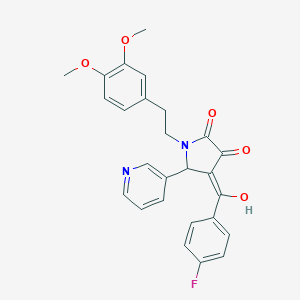
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282376.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)
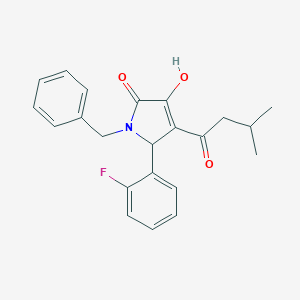
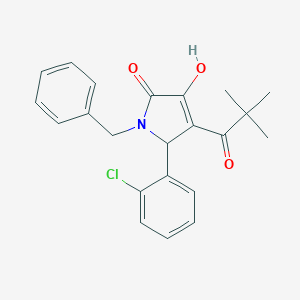
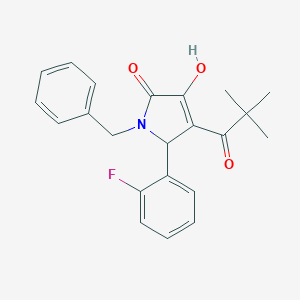
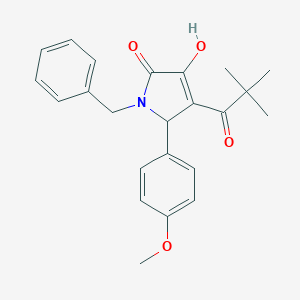


![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)
